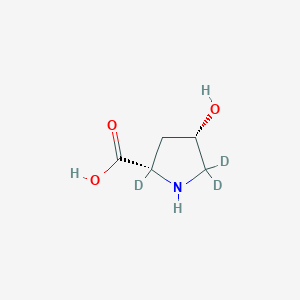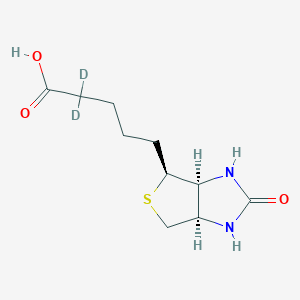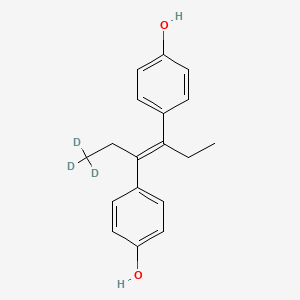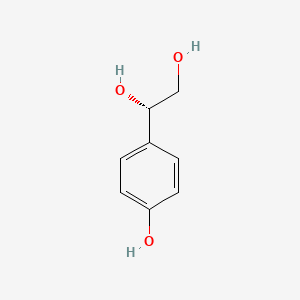
Chmfl-abl/kit-155
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CHMFL-ABL/KIT-155 is a highly potent and orally active type II ABL/c-KIT dual kinase inhibitor. It is known for its ability to arrest cell cycle progression and induce apoptosis. This compound has shown significant inhibitory activities against various kinases, making it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-ABL/KIT-155 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: This involves the reaction of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s potency and selectivity. .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
化学反应分析
Types of Reactions
CHMFL-ABL/KIT-155 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their biological activities to identify the most potent and selective compounds .
科学研究应用
CHMFL-ABL/KIT-155 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: It is used to study cell cycle progression, apoptosis, and signal transduction pathways.
Medicine: It is being investigated for its potential to treat various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: It is used in the development of new therapeutic agents and in drug discovery programs .
作用机制
CHMFL-ABL/KIT-155 exerts its effects by inhibiting the activity of ABL and c-KIT kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can arrest cell cycle progression and induce apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Dasatinib hydrochloride
- Sorafenib tosylate
- Linifanib
- Flumatinib mesylate
- CP-673451
Uniqueness
CHMFL-ABL/KIT-155 is unique due to its high potency and selectivity as a dual kinase inhibitor. It has shown significant inhibitory activities against a broad range of kinases, making it a versatile tool for studying kinase inhibition and developing new therapeutic agents .
属性
分子式 |
C33H38F3N5O3 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC 名称 |
N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |
InChI 键 |
DQHVUKLVCBJBLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


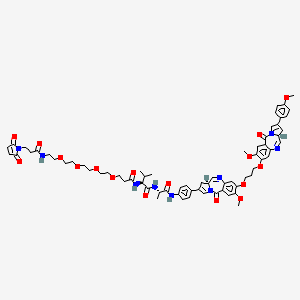
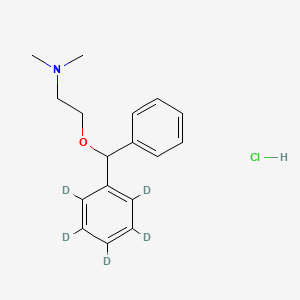

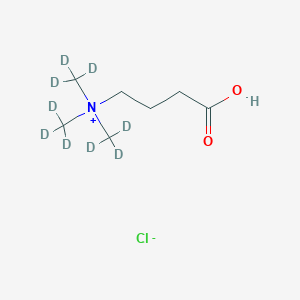
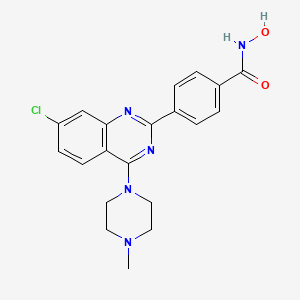

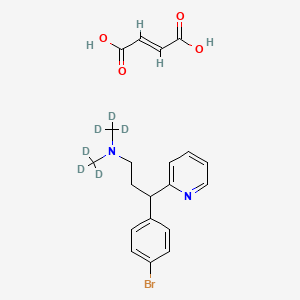
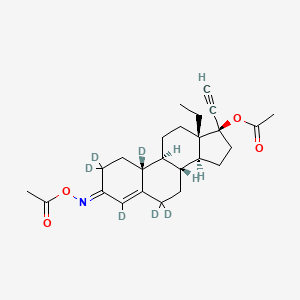
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
